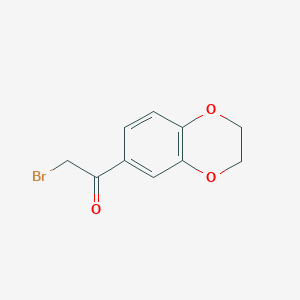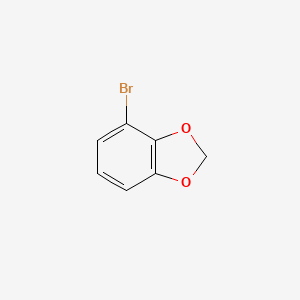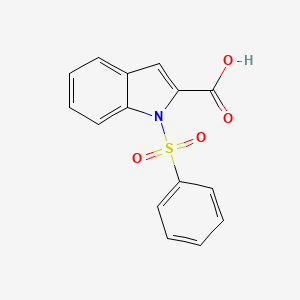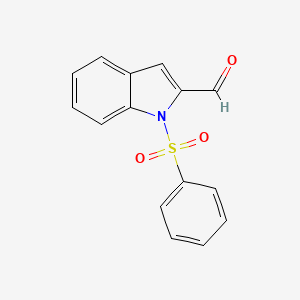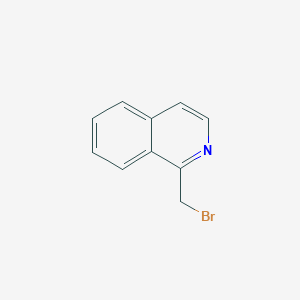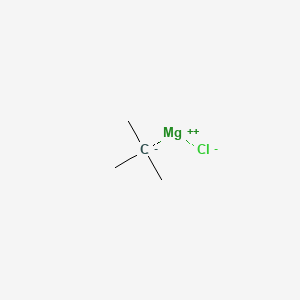
叔丁基氯化镁
描述
tert-Butylmagnesium chloride is an organomagnesium compound commonly known as a Grignard reagent. It is a powerful carbon nucleophile primarily used for carbon-carbon bond formation. The compound has the molecular formula (CH₃)₃CMgCl and is typically available as a solution in tetrahydrofuran or diethyl ether .
科学研究应用
tert-Butylmagnesium chloride is widely used in scientific research due to its versatility:
Organic Synthesis: Used in the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
作用机制
Target of Action
Tert-Butylmagnesium chloride, an organomagnesium compound, is commonly known as a Grignard reagent . Its primary targets are carbon atoms in organic compounds . It acts as a powerful carbon nucleophile, which means it donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
Tert-Butylmagnesium chloride interacts with its targets (carbon atoms) by forming carbon-carbon (C-C) bonds . This interaction results in the creation of new organic compounds .
Biochemical Pathways
Tert-Butylmagnesium chloride is involved in the Grignard reaction, a cornerstone in organic chemistry . This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of tert-Butylmagnesium chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the preparation of tert-butylsulfinyl chloride .
Action Environment
Tert-Butylmagnesium chloride is sensitive to air and moisture . It is typically stored under inert gas in a controlled environment to prevent unwanted reactions . It is also highly reactive with water, and can react violently . Therefore, the environment significantly influences its action, efficacy, and stability.
生化分析
Biochemical Properties
tert-Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Grignard metathesis reaction of 2,5-dibromo-3-hexylthiophene to form 2-bromo-5-magnesiobromo-3-hexylthiophene . This interaction is crucial for the synthesis of complex organic molecules. The nature of these interactions typically involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in organic substrates, leading to the formation of new carbon-carbon bonds.
Molecular Mechanism
At the molecular level, tert-Butylmagnesium chloride exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The binding interactions of tert-Butylmagnesium chloride with biomolecules are typically mediated by the carbon-magnesium bond, which acts as a nucleophile in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylmagnesium chloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. For instance, storage below 25°C may cause the formation of crystalline magnesium salts, which can be redissolved by moving the container to a warm location and occasional gentle swirling . Long-term studies have shown that tert-Butylmagnesium chloride can have lasting effects on cellular metabolism and gene expression, depending on its stability and degradation over time.
Metabolic Pathways
tert-Butylmagnesium chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the Grignard reaction, where it acts as a nucleophile, attacking electrophilic carbon atoms in organic substrates to form new carbon-carbon bonds . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The involvement of tert-Butylmagnesium chloride in these pathways is crucial for the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butylmagnesium chloride is synthesized by reacting tert-butyl chloride with magnesium in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The tert-butyl chloride is then added slowly to the magnesium under reflux conditions, ensuring the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the preparation of tert-Butylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to prevent degradation .
化学反应分析
Types of Reactions
tert-Butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions with various halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like copper to form coupled products.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Coupled Products: From cross-coupling reactions with halides.
相似化合物的比较
Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Isopropylmagnesium chloride
Uniqueness
tert-Butylmagnesium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance. This steric effect can influence the selectivity and reactivity of the compound in various reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
magnesium;2-methylpropane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPUKWAZPZXTO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987044 | |
| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-22-5 | |
| Record name | tert-Butylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


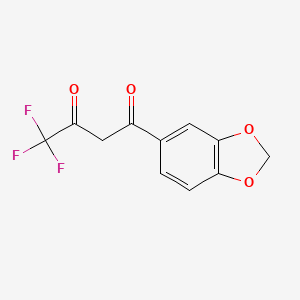
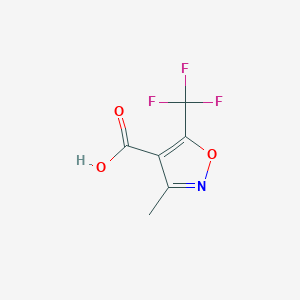

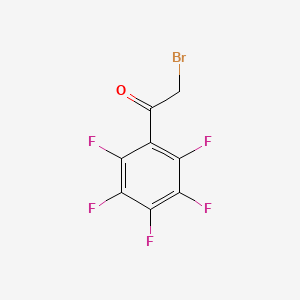
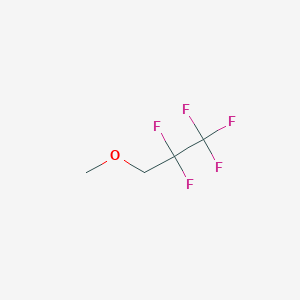
![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)

